Cas no 476295-01-9 (2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- (E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Benzamide, 2-bromo-N-(6-ethoxy-3-methyl-2(3H)-benzothiazolylidene)-
- AKOS024576086
- 2-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- F0375-0062
- 476295-01-9
- Oprea1_470232
-
- Inchi: 1S/C17H15BrN2O2S/c1-3-22-11-8-9-14-15(10-11)23-17(20(14)2)19-16(21)12-6-4-5-7-13(12)18/h4-10H,3H2,1-2H3
- InChI Key: RPCPSTIARFKPRJ-UHFFFAOYSA-N
- SMILES: C(N=C1N(C)C2=CC=C(OCC)C=C2S1)(=O)C1=CC=CC=C1Br
Computed Properties
- Exact Mass: 390.00376g/mol
- Monoisotopic Mass: 390.00376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.47±0.1 g/cm3(Predicted)
- Boiling Point: 528.7±60.0 °C(Predicted)
- pka: -0.58±0.20(Predicted)
2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0375-0062-2μmol |
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
476295-01-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0375-0062-5μmol |
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
476295-01-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0375-0062-10μmol |
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
476295-01-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0375-0062-20μmol |
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
476295-01-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0375-0062-1mg |
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
476295-01-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0375-0062-2mg |
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
476295-01-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0375-0062-3mg |
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
476295-01-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0375-0062-4mg |
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
476295-01-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0375-0062-5mg |
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
476295-01-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0375-0062-10mg |
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
476295-01-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
Compound CAS No. 476295-01-9: 2-Bromo-N-(2E)-6-Ethoxy-3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidenebenzamide
The compound with CAS No. 476295-01-9, known as 2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzothiazole ring system and a benzamide moiety. The presence of the bromine atom and ethoxy group introduces additional functional diversity, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery and material science. The benzothiazole core of this compound has been shown to exhibit interesting photophysical properties, making it a candidate for applications in optoelectronic devices. Additionally, the benzamide group contributes to hydrogen bonding capabilities, which can enhance solubility and bioavailability in pharmaceutical formulations.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzothiazole derivative. Researchers have explored various methodologies to optimize the synthesis pathway, including the use of microwave-assisted reactions and catalytic systems. These advancements have not only improved the yield but also reduced the reaction time, making the compound more accessible for large-scale production.
In terms of applications, 2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has shown promise in the field of medicinal chemistry. Its structure allows for potential interactions with biological targets such as enzymes and receptors. Preclinical studies suggest that this compound may possess anti-inflammatory and antioxidant properties, opening avenues for its use in treating conditions like neurodegenerative diseases and cardiovascular disorders.
Moreover, the ethoxy group in the molecule plays a crucial role in modulating its pharmacokinetic properties. Studies have demonstrated that this group enhances the compound's stability in biological systems, which is essential for its efficacy as a therapeutic agent. The methyl substitution further contributes to the molecule's hydrophobicity, which can influence its partition coefficients and tissue distribution.
Recent advancements in computational chemistry have enabled researchers to predict the molecular interactions of CAS No. 476295-01-9 with high accuracy. Molecular docking studies have revealed potential binding modes with key proteins involved in disease pathways. These insights are paving the way for rational drug design strategies tailored to optimize this compound's therapeutic profile.
In conclusion, CAS No. 476295-01-9, or 2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-Ylidenebenzamide, represents a versatile platform for exploring novel chemical entities with diverse applications. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing research continues to uncover its full potential, this compound is poised to make significant contributions to fields ranging from materials science to personalized medicine.
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